4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound featuring a sulfamoyl group, a benzamide core, and an oxadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Benzamide Group: The oxadiazole intermediate is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the benzamide intermediate with N-butyl-N-ethylsulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: To ensure high yield and purity.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction processes.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced oxadiazole derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may serve as a ligand in catalytic processes.
Material Science: Potential use in the development of novel polymers or materials with specific electronic properties.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used as a probe to study enzyme interactions or cellular pathways.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully elucidated but may involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(N-butyl-N-ethylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but lacks the dioxin moiety.
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
Structural Complexity: The presence of both the oxadiazole ring and the dioxin moiety makes it unique.
Potential Biological Activity: The combination of these functional groups may confer unique biological properties not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-3-5-14-27(4-2)34(29,30)17-12-10-16(11-13-17)21(28)24-23-26-25-22(33-23)20-15-31-18-8-6-7-9-19(18)32-20/h6-13,20H,3-5,14-15H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFPOYIPRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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